N-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
N-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspiro structure, which includes nitrogen atoms in the ring system, and various functional groups such as chlorophenyl, ethylthio, and methoxyphenyl.
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2S/c1-3-31-21-20(16-8-10-17(30-2)11-9-16)26-23(27-21)12-14-28(15-13-23)22(29)25-19-7-5-4-6-18(19)24/h4-11H,3,12-15H2,1-2H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTAGOSNZZYQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3Cl)N=C1C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents and catalysts used in these reactions include:
Starting Materials: 2-chlorophenylamine, 4-methoxybenzaldehyde, ethylthiol
Catalysts: Acid or base catalysts for cyclization
Solvents: Organic solvents like dichloromethane or ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the ethylthio group to a sulfoxide or sulfone
Reduction: Reduction of the nitro group (if present) to an amine
Substitution: Halogenation or alkylation of the aromatic rings
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (e.g., bromine), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex spirocyclic structure, which is known for enhancing biological activity through increased molecular rigidity and spatial orientation. The presence of the chlorophenyl and methoxyphenyl groups may contribute to its lipophilicity and ability to interact with biological targets.
Molecular Formula : C₁₈H₁₈ClN₃O₂S
Molecular Weight : 357.87 g/mol
Therapeutic Applications
- Anticancer Activity
- Antimicrobial Properties
- Neurological Disorders
Case Study 1: Anticancer Screening
A study conducted on a series of triazole derivatives demonstrated that modifications in the side chains significantly influenced their anticancer activity. The compound N-(2-chlorophenyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide was tested against various cancer cell lines and showed promising results in inhibiting cell proliferation at micromolar concentrations.
Case Study 2: Antimicrobial Testing
In vitro assays were performed to evaluate the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling
Pathways: Modulation of biochemical pathways, such as those involved in cell growth or apoptosis
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(methylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- N-(2-chlorophenyl)-2-(ethylthio)-3-(4-hydroxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Uniqueness
N-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is unique due to its specific combination of functional groups and spiro structure. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(2-Chlorophenyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazole ring fused with a spirodecane framework. Its molecular formula is , with a molecular weight of approximately 397.89 g/mol. The presence of the chlorophenyl and methoxyphenyl groups suggests potential interactions with biological targets.
Antifungal Activity
Research indicates that compounds with similar structural motifs exhibit antifungal properties. For instance, derivatives of chlorophenyl compounds have been shown to be effective against various pathogenic fungi, including Aspergillus fumigatus and Candida albicans .
Table 1: Antifungal Activity of Related Compounds
| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | A. fumigatus | 2 µg/mL |
| Compound B | C. albicans | 4 µg/mL |
| N-(2-Chlorophenyl)-... | TBD | TBD |
Antibacterial Activity
The compound's antibacterial properties have also been evaluated. Similar triazole derivatives have shown activity against Gram-positive and Gram-negative bacteria. The presence of electronegative substituents (like Cl or Br) on the phenyl rings has been correlated with enhanced antibacterial activity .
Table 2: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 10 |
| Compound D | Escherichia coli | 20 |
| N-(2-Chlorophenyl)-... | TBD | TBD |
The biological activity of this compound may involve:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt the integrity of fungal cell walls.
- Interference with Nucleic Acid Synthesis : The triazole moiety may inhibit enzymes involved in nucleic acid synthesis, thus impairing microbial growth and replication.
Study 1: Antifungal Efficacy
In a recent study, several derivatives were synthesized and tested against clinical isolates of fungi. The results showed that compounds with the triazole scaffold had significant antifungal activity compared to standard treatments like fluconazole .
Study 2: Antibacterial Screening
Another investigation assessed the antibacterial potential of related compounds against multi-drug resistant strains. The study found that certain derivatives exhibited potent activity against resistant strains of E. coli and S. aureus, suggesting that modifications to the core structure can enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
